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Compound of Interest

Compound Name: 4-(2,6-Difluorophenyl)phenol

CAS No.: 628306-32-1

Cat. No.: B592342

Get Quote

In the landscape of modern medicinal chemistry and materials science, the strategic

incorporation of fluorine atoms into organic scaffolds is a cornerstone of molecular design. The

4-(2,6-Difluorophenyl)phenol motif represents a particularly valuable building block, merging

the structural rigidity and electronic properties of a biaryl system with the unique modulatory

effects of a difluorinated ring. The ortho-difluoro substitution pattern is not merely an arbitrary

choice; it imposes significant steric and electronic constraints that profoundly influence the

molecule's conformation, acidity, metabolic stability, and intermolecular interactions.[1][2] This

guide, intended for researchers and drug development professionals, provides a

comprehensive technical overview of the chemical properties, synthesis, and reactivity of 4-
(2,6-Difluorophenyl)phenol, offering insights into its behavior and utility as a synthetic

intermediate.

Compound Identification and Core Physicochemical
Properties
Accurate identification and understanding of fundamental physicochemical properties are

paramount for any experimental work. 4-(2,6-Difluorophenyl)phenol is a solid at room
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temperature, and its properties are heavily influenced by the interplay between the polar

hydroxyl group and the fluorinated aromatic system.

Property Value / Prediction Source / Rationale

CAS Number 628306-32-1 [3]

Molecular Formula C₁₂H₈F₂O Calculated

Molecular Weight 206.19 g/mol Calculated

Predicted Melting Point Elevated; likely >100 °C

Biaryl structure imparts rigidity.

Similar biaryl phenols often

have higher melting points

than their single-ring

counterparts.

Predicted pKa ~7.5 - 8.0

The strong electron-

withdrawing nature of two

fluorine atoms significantly

increases the acidity of the

phenolic proton compared to

phenol (pKa ≈ 10). The related

2,6-difluoro-4-iodophenol has

a pKa of 7.54.[4]

Predicted Solubility

Low in water; Soluble in polar

organic solvents (e.g., Ethanol,

DMF, Acetone)

The large, nonpolar biaryl

structure dominates, limiting

aqueous solubility. Phenolic

compounds are generally

soluble in polar organic

solvents capable of hydrogen

bonding.[5][6]

Appearance White to off-white solid
Typical for phenolic

compounds.
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The construction of the C-C bond between the two aromatic rings is the central challenge in

synthesizing 4-(2,6-Difluorophenyl)phenol. The most robust and widely adopted method for

this transformation is the Suzuki-Miyaura cross-coupling reaction, which offers high functional

group tolerance and excellent yields.

A plausible and efficient synthetic route involves the palladium-catalyzed coupling of a

protected phenol derivative, such as 4-methoxyphenylboronic acid, with a suitable halo-

difluorobenzene, like 1-bromo-2,6-difluorobenzene. The methoxy group serves as a robust

protecting group for the phenol, preventing unwanted side reactions. The final step is a

straightforward deprotection to unmask the hydroxyl group.
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Reactants

4-Methoxyphenylboronic Acid

Pd(PPh₃)₄
+ Base (e.g., K₂CO₃)

+ Solvent (e.g., Toluene/H₂O)

Suzuki Coupling

1-Bromo-2,6-difluorobenzene

Suzuki Coupling

4-Methoxy-2',6'-difluorobiphenyl

Deprotection Reagent
(e.g., BBr₃ or HBr)

O-Demethylation

4-(2,6-Difluorophenyl)phenol
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Key Reactive Sites of 4-(2,6-Difluorophenyl)phenol

Acidic Proton (pKa ≈ 7.5)
- Etherification
- Esterification

Activated Ortho Positions
- Electrophilic Aromatic Substitution

(e.g., Bromination, Nitration)

High Dihedral Angle
- Imposes conformational

  restriction

Click to download full resolution via product page

Caption: A diagram illustrating the principal reactive centers and conformational features.

Acidity of the Phenolic Proton: The two electron-withdrawing fluorine atoms inductively pull

electron density away from the phenoxide oxygen, stabilizing the conjugate base. This

results in a significantly lower pKa compared to phenol, making it a stronger acid. [4]This

enhanced acidity is a key consideration in reactions involving deprotonation.

Electrophilic Aromatic Substitution: The hydroxyl group is a strong activating group, directing

electrophiles to the ortho and para positions. Since the para position is blocked, reactions

like halogenation or nitration will primarily occur at the two equivalent positions ortho to the -

OH group. [7]3. Nucleophilic Reactions at the Hydroxyl Group: The phenolic hydroxyl group

can readily undergo O-alkylation or O-acylation to form ethers and esters, respectively.

These reactions are typically performed under basic conditions to generate the more

nucleophilic phenoxide ion. The synthesis of difluorobenzyl ethers, for example, is a key step

in creating potent RORγt inverse agonists. [2]4. Conformational Effects: The steric bulk of

the ortho-fluorine atoms forces the two aromatic rings to adopt a twisted, non-planar

conformation. This fixed dihedral angle can be critical in drug design, as it reduces the

number of accessible conformations, potentially leading to higher binding affinity and

selectivity for a biological target. [1]
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Applications in Research and Development
4-(2,6-Difluorophenyl)phenol is not typically an end-product but rather a high-value

intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical

sector.

Pharmaceutical Scaffolding: The biaryl phenol structure is a recurring motif in bioactive

molecules. [8][9]This compound provides a robust scaffold that can be further elaborated.

Modulation of Physicochemical Properties: The 2,6-difluoro substitution is a well-established

strategy in drug design to enhance metabolic stability by blocking sites of oxidative

metabolism. Fluorine can also improve membrane permeability and binding affinity. [1][10]*

Synthesis of Bioactive Agents: Derivatives of this scaffold are explored for various

therapeutic targets. For instance, related structures with 2,6-difluorophenyl moieties have

been investigated as potent inverse agonists for the nuclear receptor RORγt, a target for

autoimmune diseases. [2]

Safety and Handling
While a specific Safety Data Sheet (SDS) for 4-(2,6-Difluorophenyl)phenol is not widely

available, data from structurally similar fluorinated phenols should be used to guide handling

procedures.

General Hazards: Phenolic compounds are generally corrosive and can cause severe skin

and eye burns upon contact. [11]Systemic toxicity can occur through all routes of exposure

(inhalation, ingestion, and dermal absorption). [12]* Recommended Precautions:

Handle only in a well-ventilated fume hood.

Wear appropriate personal protective equipment (PPE), including chemical-resistant

gloves (e.g., butyl rubber), safety goggles, and a lab coat. [13] * Avoid breathing dust or

vapors.

In case of contact, immediately flush the affected area with copious amounts of water and

seek medical attention.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 6 / 11 Tech Support

https://www.benchchem.com/product/b592342/docs?utm_src=pdf-body#introduction-the-strategic-importance-of-fluorinated-biaryl-phenols
https://par.nsf.gov/servlets/purl/10332412
https://gsconlinepress.com/journals/gscbps/sites/default/files/GSCBPS-2023-0372.pdf
https://pdf.benchchem.com/1421/The_Role_of_4_Chloro_2_6_difluoroacetophenone_in_Pharmaceutical_Intermediate_Synthesis_An_Overview_of_Potential_Applications.pdf
https://cymitquimica.com/cas/126058-97-7/
https://pubmed.ncbi.nlm.nih.gov/32736080/
https://www.benchchem.com/product/b592342/docs?utm_src=pdf-body#introduction-the-strategic-importance-of-fluorinated-biaryl-phenols
https://wwwn.cdc.gov/TSP/MMG/MMGDetails.aspx?mmgid=144&toxid=27
https://www.gov.uk/government/publications/phenol-properties-incident-management-and-toxicology/phenol-toxicological-overview
https://www.fishersci.ie/store/msds?partNumber=10113364&countryCode=IE&language=en
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b592342?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Experimental Protocol: O-Alkylation of 4-(2,6-
Difluorophenyl)phenol
This protocol describes a general procedure for the synthesis of a benzyl ether derivative, a

common subsequent step in a synthetic workflow.

Objective: To synthesize 1-(benzyloxy)-4-(2,6-difluorophenyl)benzene.

Materials:

4-(2,6-Difluorophenyl)phenol (1.0 eq)

Benzyl bromide (1.1 eq)

Potassium carbonate (K₂CO₃), anhydrous (1.5 eq)

N,N-Dimethylformamide (DMF), anhydrous

Ethyl acetate

Deionized water

Brine (saturated NaCl solution)

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

To a flame-dried round-bottom flask under a nitrogen atmosphere, add 4-(2,6-
Difluorophenyl)phenol (1.0 eq) and anhydrous DMF.

Stir the solution until the solid is fully dissolved.

Add anhydrous potassium carbonate (1.5 eq) to the solution. The mixture will become a

suspension.

Stir the suspension at room temperature for 20 minutes to facilitate the formation of the

potassium phenoxide salt.
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Add benzyl bromide (1.1 eq) dropwise to the stirring suspension.

Continue stirring the reaction mixture at room temperature for 4-6 hours, or until the reaction

is complete as monitored by Thin-Layer Chromatography (TLC).

Upon completion, pour the reaction mixture into a separatory funnel containing deionized

water.

Extract the aqueous layer three times with ethyl acetate.

Combine the organic extracts and wash sequentially with deionized water and then with

brine.

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent

under reduced pressure using a rotary evaporator.

Purify the crude residue by flash column chromatography on silica gel to yield the pure

product.

Self-Validating System: The progress of the reaction can be monitored by TLC, comparing the

reaction mixture to the starting material. The final product's purity and identity should be

confirmed by NMR spectroscopy and mass spectrometry.

Conclusion
4-(2,6-Difluorophenyl)phenol is a strategically important synthetic intermediate whose value

lies in the unique combination of its biaryl structure, phenolic reactivity, and the profound

conformational and electronic influence of the 2,6-difluoro substitution. Its synthesis is readily

achieved through modern cross-coupling methods, and its chemical behavior makes it a

versatile platform for constructing complex molecular architectures. For researchers in drug

discovery and materials science, a thorough understanding of this compound's properties is

essential for leveraging its full potential in the design of next-generation functional molecules.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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